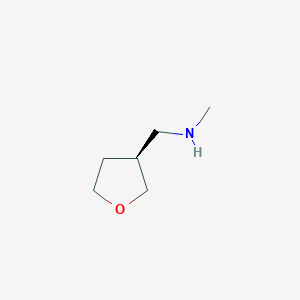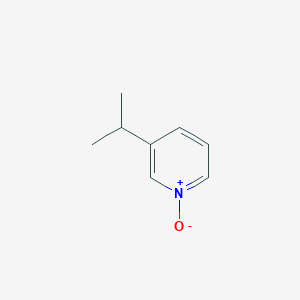
3-Isopropylpyridine 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Isopropylpyridine 1-oxide, with the chemical formula C₈H₁₁N, is a heterocyclic compound. Its systematic IUPAC name is 3-(propan-2-yl)pyridine . The molecular weight of this compound is approximately 121.18 g/mol .
Méthodes De Préparation
Synthetic Routes::
Oxidation of 3-Isopropylpyridine: One common method involves the oxidation of 3-isopropylpyridine using suitable oxidants. For example, treatment with hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) leads to the formation of 3-isopropylpyridine 1-oxide.
Other Methods: Alternative synthetic routes may involve different oxidizing agents or radical reactions.
Industrial Production:: Industrial-scale production methods for this compound are not widely documented. research laboratories often synthesize it using the methods mentioned above.
Analyse Des Réactions Chimiques
3-Isopropylpyridine 1-oxide can participate in various chemical reactions:
Oxidation: As an N-oxide, it readily undergoes oxidation reactions.
Reduction: Reduction of the N-oxide group can regenerate 3-isopropylpyridine.
Substitution: It can undergo nucleophilic substitution reactions at the pyridine ring.
Common Reagents: Oxidizing agents (e.g., H₂O₂, m-CPBA), reducing agents, and nucleophiles.
Major Products: The major products depend on the specific reaction conditions.
Applications De Recherche Scientifique
3-Isopropylpyridine 1-oxide finds applications in:
Organic Synthesis: It serves as a building block for more complex molecules.
Medicinal Chemistry: Researchers explore its potential as a drug scaffold.
Biological Studies: It may be used as a probe for studying enzyme-catalyzed reactions.
Industry: Limited industrial applications, but its derivatives could have uses in specialty chemicals.
Mécanisme D'action
The exact mechanism by which 3-isopropylpyridine 1-oxide exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Comparaison Avec Des Composés Similaires
While 3-isopropylpyridine 1-oxide is unique due to its N-oxide functionality, other related compounds include:
3-Isopropylpyridine: The parent compound without the N-oxide group.
Other Pyridine N-Oxides: Similar compounds with different substituents.
Propriétés
Formule moléculaire |
C8H11NO |
|---|---|
Poids moléculaire |
137.18 g/mol |
Nom IUPAC |
1-oxido-3-propan-2-ylpyridin-1-ium |
InChI |
InChI=1S/C8H11NO/c1-7(2)8-4-3-5-9(10)6-8/h3-7H,1-2H3 |
Clé InChI |
IJEPPSBEILVOHH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C[N+](=CC=C1)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


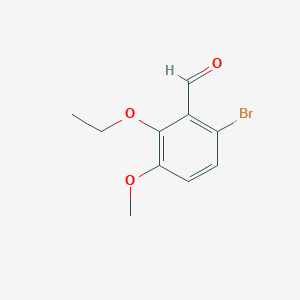
![4-methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylicacid](/img/structure/B13013757.png)

![N,N-Dimethyl-3-azabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B13013779.png)
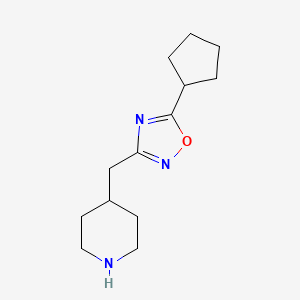


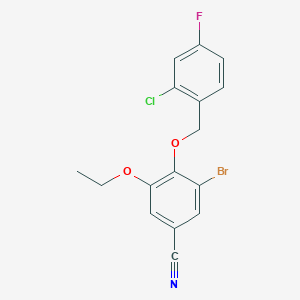
![Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxamide](/img/structure/B13013812.png)
![6-Chloro-1,1-difluorospiro[2.5]oct-5-ene-5-carbaldehyde](/img/structure/B13013817.png)
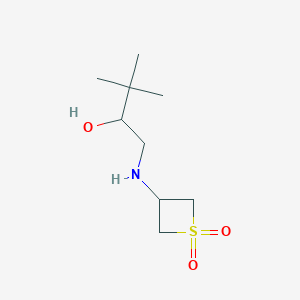

![2-(3-Chlorophenyl)-6-ethyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B13013840.png)
